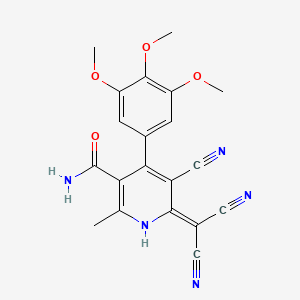![molecular formula C22H28N4O2 B11056883 2-methoxy-6-({[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}methyl)phenol](/img/structure/B11056883.png)
2-methoxy-6-({[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL is a complex organic compound that features a benzimidazole core linked to a phenol group through a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a piperidine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{[(1-phenylethyl)amino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL is unique due to its specific structural features, such as the combination of a benzimidazole core with a piperidine-linked phenol group.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-methoxy-6-[[[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]amino]methyl]phenol |
InChI |
InChI=1S/C22H28N4O2/c1-25-19-10-9-17(23-14-16-7-6-8-20(28-2)22(16)27)13-18(19)24-21(25)15-26-11-4-3-5-12-26/h6-10,13,23,27H,3-5,11-12,14-15H2,1-2H3 |
InChI Key |
DVOFUESPDGSYMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NCC3=C(C(=CC=C3)OC)O)N=C1CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


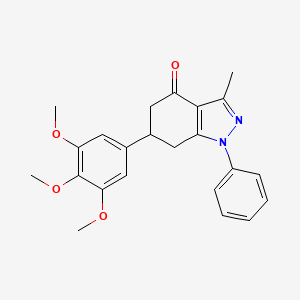
![5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11056804.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056809.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056812.png)
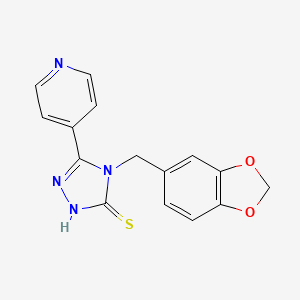
![3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11056837.png)
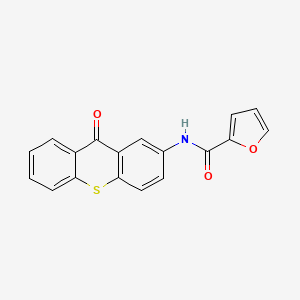
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11056853.png)
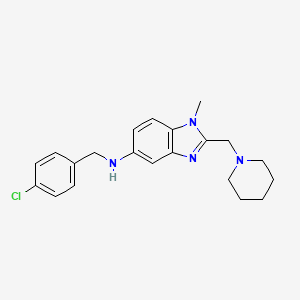
![N~3~-[(E)-(4-methoxyphenyl)methylidene]-4,6-dimethylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11056864.png)

![18,18-dimethyl-14-propan-2-yl-17-oxa-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11056874.png)
![6-(4-acetylphenyl)-3-(2-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056878.png)
